molecular formula C4H7NO B13481573 3,6-dihydro-2H-1,2-oxazine

3,6-dihydro-2H-1,2-oxazine

Cat. No.: B13481573
M. Wt: 85.10 g/mol
InChI Key: DNUJVGBNIXGTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydro-2H-1,2-oxazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The unique structure of this compound makes it a versatile building block for the synthesis of various biologically active molecules .

Preparation Methods

The synthesis of 3,6-dihydro-2H-1,2-oxazine can be achieved through several methods, including:

Industrial production methods often utilize solid-phase synthesis to afford mixtures of stereo- and regioisomers. Analytical conditions for the analysis of the isomer ratio are developed using high-performance liquid chromatography (HPLC) with chiral stationary phases .

Chemical Reactions Analysis

3,6-Dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitroso compounds, conjugated dienes, and chiral phosphoric acids. Major products formed from these reactions include tetrahydro-1,2-oxazines and 1,4-amino alcohols .

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-1,2-oxazine involves its ability to undergo various chemical transformations. The compound can participate in cycloaddition reactions, leading to the formation of complex structures. The molecular targets and pathways involved in these reactions include nitroso compounds and conjugated dienes .

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

3,6-dihydro-2H-oxazine

InChI

InChI=1S/C4H7NO/c1-2-4-6-5-3-1/h1-2,5H,3-4H2

InChI Key

DNUJVGBNIXGTHC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCON1

Origin of Product

United States

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